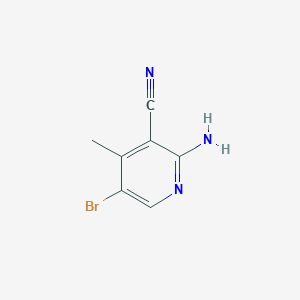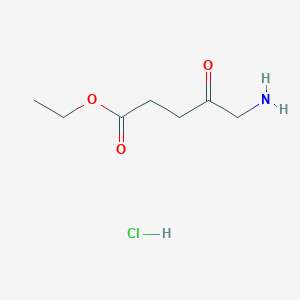
2-氨基-5-溴-4-甲基吡啶-3-碳腈
描述
Synthesis Analysis
The synthesis of derivatives similar to 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile involves multi-step processes including Michael addition, cyclization, and substitution reactions. For example, compounds with similar structures have been synthesized through tandem Michael addition/imino-nitrile cyclization, demonstrating the compound's synthetic accessibility and the versatility of pyridine derivatives in organic synthesis (Dong et al., 2010).
Molecular Structure Analysis
The molecular structure of related pyridine derivatives is often confirmed through various spectroscopic methods, including MS, IR, CHN, and 1H NMR, alongside X-ray diffraction for crystal structure analysis. These techniques provide detailed insights into the compound's molecular framework and confirm the success of synthetic strategies (Dong et al., 2010).
Chemical Reactions and Properties
Pyridine derivatives participate in diverse chemical reactions, leading to a variety of compounds with potential biological and pharmacological activities. For instance, the reaction of similar compounds with benzylidenemalononitrile, followed by treatments with various reagents, produces oxopyrazolinylpyridines and related pyridopyrimidines, demonstrating the chemical versatility of these pyridine derivatives (Ahmed et al., 2002).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and organic synthesis. The crystalline structures, analyzed through X-ray diffraction, reveal interactions like hydrogen bonding and π-π stacking, influencing the compound's physical properties and stability (Jukić et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the compound's behavior in various chemical environments. Studies on pyridine derivatives highlight their potential in catalysis, synthetic chemistry, and as precursors for further chemical modifications (Koutentis et al., 2013).
科学研究应用
化学合成和结构分析
2-氨基-5-溴-4-甲基吡啶-3-碳腈在化学合成中起着重要的中间体作用。例如,通过串联迈克尔加成/亚胺-腈环化合成了一系列2-氨基-6-(1-芳基-5-甲基-1H-1,2,3-三唑-4-基)-4-苯基吡啶-3-碳腈,展示了它在复杂化学反应和结构多样性中的作用。这些化合物的精确结构是使用各种光谱数据确定的,突显了该化学物质在合成结构复杂分子中的重要性 (Dong et al., 2010)。
抗菌特性
2-氨基-5-溴-4-甲基吡啶-3-碳腈的衍生物已被探索其抗菌特性。一项研究从这种化合物中合成了新颖的4-吡咯烷-3-氰基吡啶衍生物,并对其对各种需氧和厌氧细菌的抗菌活性进行了测试。研究结果突出了强大的抗菌活性,最小抑制浓度值明显不同,表明该化合物在开发新的抗菌剂中具有潜力 (Bogdanowicz et al., 2013)。
电催化应用
该化合物还在电催化过程中找到应用。一项研究展示了2-氨基-5-溴-4-甲基吡啶-3-碳腈在芳基醛、4-羟基香豆素和马来酸二腈的电催化多组分链转化中的应用。该过程在中性和温和条件下高效地产生了2-氨基-5-氧代-4,5-二氢吡喃并[3,2-c]咔啉-3-碳腈衍生物,展示了该化合物在促进电催化反应中的作用 (Vafajoo et al., 2014)。
安全和危害
属性
IUPAC Name |
2-amino-5-bromo-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSKAISFGNZSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462293 | |
| Record name | 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-4-methylpyridine-3-carbonitrile | |
CAS RN |
180994-87-0 | |
| Record name | 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)

![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)


![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)





![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)